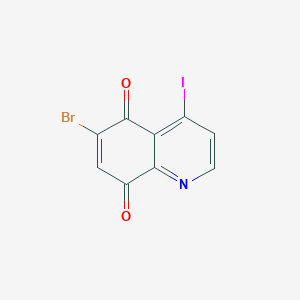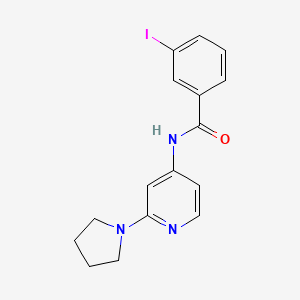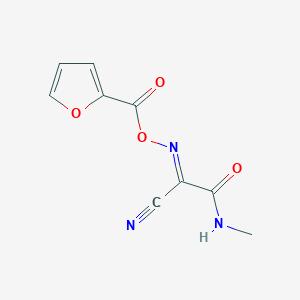![molecular formula C17H13ClN2O3 B12895329 Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate CAS No. 13575-29-6](/img/structure/B12895329.png)
Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a benzyl group, a chlorophenyl group, and a carbamate group attached to the oxazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate typically involves the formation of the oxazole ring followed by the introduction of the benzyl and carbamate groups. One common synthetic route starts with the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form an amide intermediate. This intermediate is then cyclized to form the oxazole ring. The final step involves the reaction of the oxazole derivative with benzyl chloroformate to introduce the benzyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate involves its interaction with specific molecular targets. The oxazole ring and attached functional groups can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (5-(4-methoxyphenyl)oxazol-2-yl)carbamate
- Benzyl (5-(4-fluorophenyl)oxazol-2-yl)carbamate
- Benzyl (5-(4-bromophenyl)oxazol-2-yl)carbamate
Uniqueness
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
13575-29-6 |
|---|---|
Fórmula molecular |
C17H13ClN2O3 |
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
benzyl N-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate |
InChI |
InChI=1S/C17H13ClN2O3/c18-14-8-6-13(7-9-14)15-10-19-16(23-15)20-17(21)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20,21) |
Clave InChI |
AFZFKZOXIBHJFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


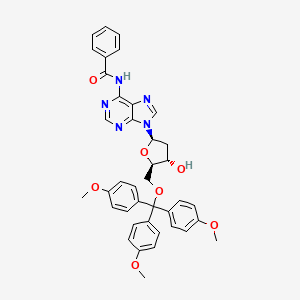
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one](/img/structure/B12895251.png)
![1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B12895255.png)
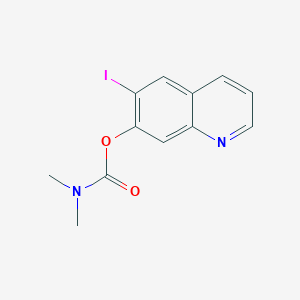
![Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate](/img/structure/B12895259.png)
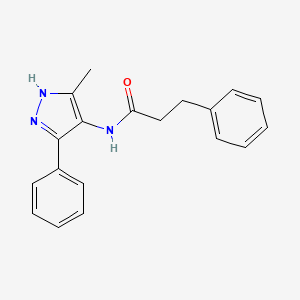
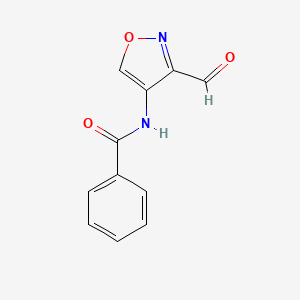
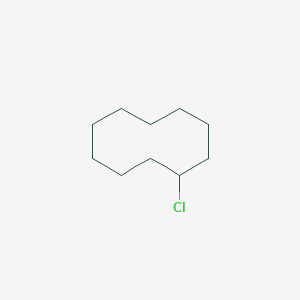

![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)
